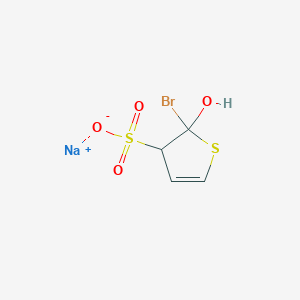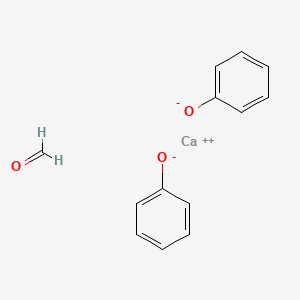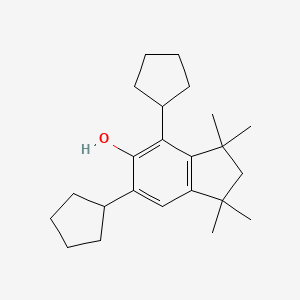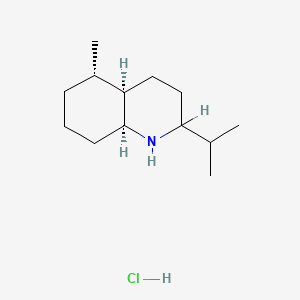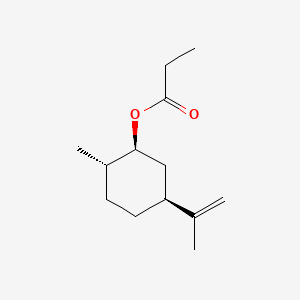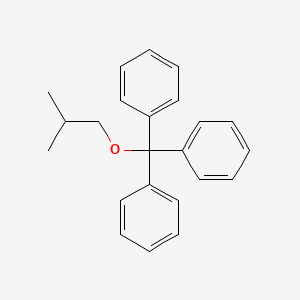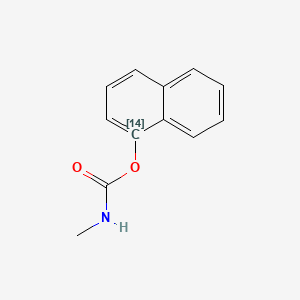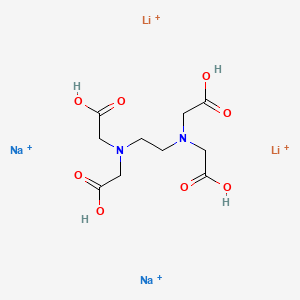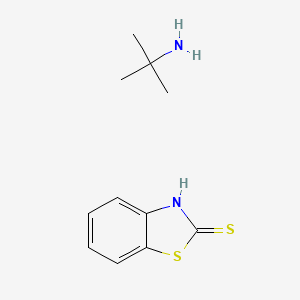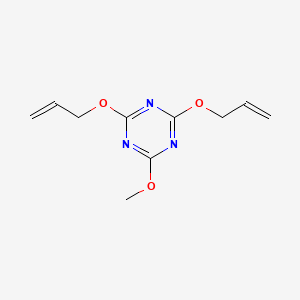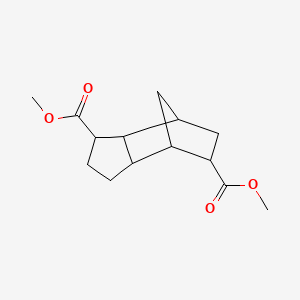
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate typically involves the reaction of 4-hydroxyphenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm .
Industrial Production Methods
In industrial settings, the production of bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate is scaled up using large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: The compound is used in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[(2-hydroxyethyl)ammonium] sulphate
- Bis[(4-hydroxyphenyl)ammonium] sulphate
- Bis[(2-hydroxyethyl)(4-methoxyphenyl)ammonium] sulphate
Uniqueness
Bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate is unique due to its specific combination of hydroxyl and ammonium groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
93805-08-4 |
|---|---|
Molekularformel |
C16H24N2O8S |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-hydroxyethyl-(4-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C8H11NO2.H2O4S/c2*10-6-5-9-7-1-3-8(11)4-2-7;1-5(2,3)4/h2*1-4,9-11H,5-6H2;(H2,1,2,3,4) |
InChI-Schlüssel |
NHRASMKGFSHAOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[NH2+]CCO)O.C1=CC(=CC=C1[NH2+]CCO)O.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


